Molecular Volume and Lipophilicity Differentiation vs. N-Benzyladamantane-1-carboxamide
The homoadamantane scaffold (C11 cage) expands the molecular volume relative to the adamantane scaffold (C10 cage) by one methylene equivalent, directly increasing molecular weight, calculated logP, and modifying the spatial presentation of the N-benzylcarboxamide pharmacophore. The target compound (C19H25NO, MW 283.4) compared to N-benzyladamantane-1-carboxamide (C18H23NO, MW 269.4) exhibits an approximate 5.2% increase in molecular weight and is predicted to have higher membrane partitioning . These differences are not trivial for structure-activity relationship studies where precise steric and lipophilic matching is required.
| Evidence Dimension | Molecular weight and lipophilicity (computed logP) |
|---|---|
| Target Compound Data | MW 283.4 Da; logP ~3.29 (computed, mcule); 4 rotatable bonds; PSA 38.33 Ų |
| Comparator Or Baseline | N-Benzyladamantane-1-carboxamide: MW 269.4 Da; logP ~2.9–3.1 (estimated by structural analogy); 3 rotatable bonds; similar PSA |
| Quantified Difference | ΔMW = +14 Da (+5.2%); ΔlogP ≈ +0.2 to +0.4 log units (estimated); +1 rotatable bond |
| Conditions | Computed properties from mcule.com property calculator and ChemSpider; logP of target compound from mcule (P-489130037) |
Why This Matters
The increased lipophilicity and molecular volume of the homoadamantane analog alter its distribution in biological compartments and membrane bilayers, which must be accounted for when selecting compounds for consistent SAR series progression or for target engagement assays where scaffold size directly influences binding pocket complementarity.
